[1-(2,6-Dichloro-benzyl)-piperidin-3-yl]-methanol

Lipophilicity LogP Positional Isomerism

Secure the C3-hydroxymethyl regioisomer [1-(2,6-Dichloro-benzyl)-piperidin-3-yl]-methanol (CAS 415959-60-3) for unambiguous SAR. Unlike the C4 analog (1289388-45-9), this isomer provides distinct hydrogen-bonding vectors (pred. LogP 2.74 vs. 2.78; bp 350.8°C vs. 368.3°C) critical for CNS-penetrant & GPCR-targeting lead optimization. Orthogonal N-alkylation and alcohol derivatization pathways enable sequential functionalization. Certified ≥98% purity ensures reproducible parallel synthesis. Request your quote now.

Molecular Formula C13H17Cl2NO
Molecular Weight 274.19
CAS No. 415959-60-3
Cat. No. B2358969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(2,6-Dichloro-benzyl)-piperidin-3-yl]-methanol
CAS415959-60-3
Molecular FormulaC13H17Cl2NO
Molecular Weight274.19
Structural Identifiers
SMILESC1CC(CN(C1)CC2=C(C=CC=C2Cl)Cl)CO
InChIInChI=1S/C13H17Cl2NO/c14-12-4-1-5-13(15)11(12)8-16-6-2-3-10(7-16)9-17/h1,4-5,10,17H,2-3,6-9H2
InChIKeyPSAWACGHKYGRPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

[1-(2,6-Dichloro-benzyl)-piperidin-3-yl]-methanol (CAS 415959-60-3): Baseline Structural Identity and Procurement Starting Point


[1-(2,6-Dichloro-benzyl)-piperidin-3-yl]-methanol (CAS 415959-60-3) is a substituted piperidine building block defined by a 2,6-dichlorobenzyl N-substituent and a hydroxymethyl group at the piperidine C3 position . The canonical SMILES notation OCC1CCCN(CC2=C(Cl)C=CC=C2Cl)C1 and molecular formula C13H17Cl2NO (MW 274.19) provide unambiguous identification for procurement purposes . This compound serves as a versatile intermediate for medicinal chemistry exploration, with its orthogonal functional groups enabling both N-alkylation and alcohol-based derivatization pathways [1].

Why [1-(2,6-Dichloro-benzyl)-piperidin-3-yl]-methanol Cannot Be Replaced by Other N-Benzylpiperidine Methanols


In-class substitution among N-benzylpiperidine methanol derivatives is not scientifically valid without explicit experimental validation, as even minor structural changes—such as the position of the hydroxymethyl group on the piperidine ring—significantly alter key physicochemical properties and, by extension, biological target engagement and pharmacokinetic behavior . The 2,6-dichloro substitution pattern imparts distinct lipophilicity (LogP ~2.74) and steric constraints compared to alternative halogenation patterns or ring positions , which directly impacts membrane permeability and off-target liability profiles. The data below quantify specific differentials between the C3-hydroxymethyl regioisomer (target compound) and its C4-analog (CAS 1289388-45-9), establishing why procurement specifications must explicitly stipulate CAS 415959-60-3.

Product-Specific Quantitative Evidence for [1-(2,6-Dichloro-benzyl)-piperidin-3-yl]-methanol (CAS 415959-60-3): Differential Metrics vs. C4 Regioisomer and In-Class Analogs


Predicted Lipophilicity Differential: C3-Hydroxymethyl vs. C4-Hydroxymethyl Regioisomers

The predicted octanol-water partition coefficient (LogP) differentiates the target C3-hydroxymethyl compound from its C4-positional isomer. The C3 regioisomer exhibits a slightly lower computed LogP of 2.74 compared to 2.78 for the C4 analog [1]. While the absolute difference is modest (0.04 Log units), this shift reflects altered electronic and steric environments around the polar alcohol group, which can meaningfully influence compound solubility and membrane permeability in cellular assays.

Lipophilicity LogP Positional Isomerism Medicinal Chemistry

Predicted Boiling Point and Thermal Stability Differential: C3 vs. C4 Regioisomer

The predicted boiling point of the target C3-hydroxymethyl compound is 350.8±32.0 °C at 760 mmHg , whereas the C4 regioisomer exhibits a notably higher predicted boiling point of 368.3±27.0 °C [1]. This ~17.5 °C differential in predicted boiling point suggests that the C3 isomer has marginally higher predicted volatility, which may affect handling during evaporation or distillation steps in synthetic workflows.

Boiling Point Thermal Stability Volatility Purification

Predicted Vapor Pressure Differential: C3 vs. C4 Regioisomer

The predicted vapor pressure of the target C3-hydroxymethyl compound is 0.0±0.8 mmHg at 25°C , which is marginally lower than the predicted vapor pressure of the C4 regioisomer (0.0±0.9 mmHg at 25°C) [1]. The slight reduction in predicted vapor pressure for the C3 isomer may indicate slightly lower volatility under ambient conditions, potentially reducing inhalation exposure risk during weighing and handling.

Vapor Pressure Volatility Safety Handling

Commercial Purity Specification vs. C4 Regioisomer Alternative

The target C3-hydroxymethyl compound is commercially available from Leyan with a certified purity of 98% . The C4 regioisomer (CAS 1289388-45-9) is also available at 98% purity from the same supplier , indicating comparable quality standards. However, the C3 isomer is explicitly cataloged as a molecular building block with ISO-certified production workflows by additional vendors such as MolCore , providing procurement flexibility and assured reproducibility for scale-up studies.

Purity Quality Control Procurement Synthetic Reliability

GHS Hazard Classification and Safe Handling Differential vs. C4 Analog

The target compound carries GHS hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) according to Fluorochem's SDS . These classifications are consistent with many piperidine derivatives. While no direct comparative GHS data are publicly available for the C4 regioisomer, the presence of the same functional groups (2,6-dichlorobenzyl, piperidine, and primary alcohol) suggests a similar hazard profile, indicating that safety considerations do not discriminate between the two for procurement decisions.

Safety GHS Hazard Communication Laboratory Compliance

Optimal Research and Procurement Scenarios for [1-(2,6-Dichloro-benzyl)-piperidin-3-yl]-methanol (CAS 415959-60-3)


Medicinal Chemistry: Positional Isomer SAR Studies

When exploring structure-activity relationships (SAR) for piperidine-based lead series, the C3-hydroxymethyl group provides a distinct vector for hydrogen bonding compared to the C4 analog. The observed differences in predicted LogP (2.74 vs. 2.78) and boiling point (350.8°C vs. 368.3°C) between regioisomers [1] underscore that even subtle positional changes alter physicochemical properties. Procuring both isomers enables rigorous assessment of how the alcohol position influences target engagement, solubility, and metabolic stability, a critical step in lead optimization.

Building Block for Diversified Library Synthesis

The orthogonal reactivity of the piperidine nitrogen and the primary alcohol allows for sequential functionalization: the alcohol can be oxidized to an aldehyde or carboxylic acid, or converted to a leaving group for nucleophilic displacement, while the N-benzyl moiety can be deprotected or modified. The 98% purity certification from suppliers like Leyan ensures reliable starting material for parallel synthesis campaigns aimed at generating focused libraries of CNS-penetrant or GPCR-targeting compounds.

Development of NOP Receptor Antagonists or Dopamine D3 Modulators

The 2,6-dichlorobenzylpiperidine scaffold is a privileged motif in neuropharmacology, notably appearing in NOP receptor antagonist SB612111 and dopamine D3 receptor ligands [2]. The target compound's C3-hydroxymethyl group offers a handle for further elaboration, potentially enhancing selectivity or PK properties over simpler N-benzylpiperidine precursors. Procurement of this specific isomer allows direct incorporation into established medicinal chemistry workflows targeting these receptor classes.

Computational Chemistry Model Validation

The predicted physicochemical property differentials (LogP, boiling point, vapor pressure) between the C3 and C4 isomers [1] provide a valuable test case for validating in silico prediction tools. Experimental measurement of these properties for both compounds can refine computational models used in drug design, improving accuracy for future virtual screening campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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